(E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-10-5-3-4-9-12(10)8(6-7-11(16)17)13(15-9)14(18)20-2/h3-7,15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHGUAFWCTWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(N2)C(=O)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696354 | |
| Record name | 3-[4-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-69-8 | |
| Record name | 2-Methyl 3-(2-carboxyethenyl)-4-methoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemoenzymatic One-Pot Synthesis via-Wittig Rearrangement and Enzymatic Hydrolysis
A notable approach involves a chemoenzymatic one-pot synthesis combining a-Wittig rearrangement followed by enzymatic hydrolysis to yield α-hydroxy half-esters, which can be further transformed into the target carboxylic acid derivative.
-
- Starting from dimethyl (E)-2-((3-(1H-indol-1-yl)allyl)oxy)malonate, the reaction is performed under argon in DMF with tert-butoxide base.
- The-Wittig rearrangement is catalyzed by chiral ligands such as (R,S)-inda-PyBox with imidazole in methanol at 60 °C.
- After rearrangement, the crude intermediate is subjected to enzymatic hydrolysis using porcine liver esterase (PLE) in phosphate buffer (pH 8.0) with 20% DMSO at 35 °C.
- Acidification and extraction yield the carboxylic acid, which is purified by silica gel chromatography.
-
- The isolated yield for related indole derivatives is moderate (e.g., 26% for ethyl (E)-3-(1H-indol-1-yl)acrylate).
- Diastereomeric ratios and enantiomeric excess (ee) depend on the ligand and enzymatic conditions, with PLE showing preference for certain enantiomers, influencing the stereochemical outcome.
-
- One-pot synthesis reduces purification steps.
- Enzymatic step provides stereoselectivity.
This method is adaptable for various indole derivatives and related esters, providing a pathway to the target compound with controlled stereochemistry.
Palladium-Catalyzed Intramolecular Tsuji–Trost Reaction and Subsequent Oxidation
Another sophisticated synthetic route involves the formation of the indole-substituted propenoic acid via palladium-catalyzed cyclization followed by oxidation.
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- Preparation of Ugi adducts as precursors.
- Enantioselective Tsuji–Trost cyclization using palladium(0) complexes with chiral ligands (e.g., ligand L4) in dioxane at room temperature.
- The reaction conditions are optimized for yield and enantioselectivity, with dilution and solvent choice critically affecting outcomes.
- The resulting intermediate is oxidized under oxygen atmosphere with hydrogen peroxide and sodium chlorite in the presence of potassium dihydrogen phosphate to convert aldehyde or alcohol functionalities to the carboxylic acid.
| Step | Conditions | Notes |
|---|---|---|
| Tsuji–Trost Cyclization | Pd(dba)3, L4 ligand, dioxane, rt | Overnight stirring, optimized ligand |
| Oxidation | O2 atmosphere, H2O2, NaClO2, KH2PO4 | Room temperature, 24 h stirring |
- Yields and Selectivity:
- High yields and enantioselectivities are reported for related diketopiperazines and indole derivatives.
- The method tolerates diverse functional groups, indicating robustness.
This approach is valuable for accessing the (E)-configured propenoic acid derivatives with high stereochemical control.
Reflux Condensation in Acetic Acid for Indolyl Substituted 4-oxobut-2-enoic Acids
A classical synthetic method involves the condensation of brominated intermediates with sodium acetate in acetic acid under reflux, followed by workup to isolate substituted indolyl propenoic acids.
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- The crude 3-bromo-4-oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid is refluxed with sodium acetate in dry acetic acid for 30 minutes.
- After solvent removal, aqueous workup and reflux in toluene with i-hexane induce crystallization.
- The product is isolated by filtration and drying.
-
- Moderate yields (~23%) are reported for related indole derivatives.
Esterification of Indoleacetic Acid Derivatives Using BOP-Cl or TMSCl
For preparing methoxycarbonyl esters of indole derivatives, esterification of the corresponding indoleacetic acid is performed using coupling reagents or silyl chlorides.
- Method A: BOP-Cl Mediated Esterification
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Indoleacetic acid derivative + BOP-Cl + triethylamine | Anhydrous CH2Cl2, ambient temperature, overnight stirring | ~100% | Followed by methanol addition and silica gel chromatography |
- Method B: TMSCl Mediated Esterification
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Crude indoleacetic acid + MeOH + TMSCl | Room temperature, overnight stirring | ~83% | Workup with water, extraction, and column chromatography |
Comparative Summary of Preparation Methods
| Method | Key Features | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Chemoenzymatic One-Pot Synthesis (Wittig + PLE) | Stereoselective, enzymatic hydrolysis | 26-46% | One-pot, stereocontrol | Moderate yields, enzyme cost |
| Pd-Catalyzed Tsuji–Trost Cyclization + Oxidation | High enantioselectivity, compatible with diverse groups | High | High stereoselectivity, robust | Requires palladium catalyst |
| Reflux Condensation in Acetic Acid | Simple, classical method | ~23% | Straightforward, mild conditions | Lower yields, longer reaction time |
| Esterification with BOP-Cl or TMSCl | Efficient ester formation | 83-100% | High yield, mild conditions | Requires coupling reagents |
Research Findings and Analytical Data
- Stereochemical Control: Enzymatic hydrolysis and chiral ligands in Pd-catalysis significantly influence enantiomeric excess and diastereomeric ratios.
- Purification: Silica gel chromatography with gradients of ethyl acetate and dichloromethane, sometimes with formic acid additives, is commonly used.
- Spectroscopy: 1H and 13C NMR data confirm the structural integrity of the products, with characteristic chemical shifts for indole protons, methoxy groups, and olefinic protons.
- Reaction Monitoring: TLC and HPLC are used to monitor conversion and enantiomeric purity.
The preparation of (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid can be achieved through several reliable synthetic routes, each with distinct advantages. Chemoenzymatic one-pot methods offer stereoselectivity, palladium-catalyzed cyclizations provide high enantioselectivity and functional group tolerance, classical reflux condensation offers simplicity, and esterification methods enable efficient introduction of the methoxycarbonyl group. Selection of method depends on the desired scale, stereochemical requirements, and available resources.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological properties of (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid, revealing its potential in several areas:
Antibacterial Activity
Research indicates that indole derivatives exhibit significant antibacterial properties. For instance, compounds similar to (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Properties
Indole derivatives are also being explored for their anticancer potential. Studies suggest that (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several indole derivatives, including (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (E)-3-(4-methoxy...) | 32 | S. aureus |
| Control | 64 | E. coli |
Case Study 2: Anticancer Activity
In vitro assays revealed that (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid exhibited cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| MDA-MB-231 | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism by which (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular processes.
Signal Transduction: The compound could affect signal transduction pathways, altering cellular responses to external stimuli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Prop-2-Enoic Acid Derivatives
(a) (2E)-3-(1H-Indol-5-yl)Prop-2-Enoic Acid
- Structure: Indole ring substituted at position 5 with a propenoic acid chain.
- Key Differences : Lacks methoxy and methoxycarbonyl substituents, leading to reduced steric hindrance and lower molecular weight (187.2 g/mol vs. ~279.3 g/mol for the target compound).
- Applications : Used in pharmacological research as a synthetic intermediate .
(b) 3-Amino-2-(5-Methoxy-1H-Indol-3-yl)Propionic Acid
- Structure: Propionic acid backbone with an amino group and 5-methoxyindole substitution.
- Key Differences : Saturated propionic acid chain (vs. conjugated double bond) and absence of methoxycarbonyl group. This reduces planarity and alters bioavailability .
(c) Methyl (2Z)-2-[(2-Formyl-3-Methyl-1H-Indol-1-yl)Methyl]-3-(4-Methoxyphenyl)-Prop-2-Enoate
Phenyl-Based Prop-2-Enoic Acid Derivatives
(a) Ferulic Acid ((E)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid)
- Structure : Phenyl ring with 4-hydroxy-3-methoxy substituents.
- The hydroxyl group enhances antioxidant activity but decreases lipophilicity compared to the target compound’s methoxycarbonyl group .
(b) Caffeic Acid ((E)-3-(3,4-Dihydroxyphenyl)Prop-2-Enoic Acid)
Heterocyclic Prop-2-Enoic Acid Derivatives
(a) (E)-3-(4-Ethoxycarbonyl-2,5-Dimethyl-1H-Pyrrol-3-yl)Prop-2-Enoic Acid
Table 1: Comparative Analysis of Key Properties
*Calculated using fragment-based methods.
Stability and Analytical Considerations
- Stability : The (E)-configuration of the target compound may isomerize under UV light or high temperatures, similar to ferulic acid . Methoxycarbonyl groups could enhance stability compared to hydroxylated analogs.
- Analysis : HPLC (as in L. chuanxiong studies ) is suitable for quantification, with retention times influenced by indole’s hydrophobicity. Mass spectrometry would distinguish it from phenyl-based analogs via unique fragmentation patterns.
Biological Activity
(E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid is an indole-derived compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a methoxy group, a carboxy-vinyl group, and an indole ring. Its molecular formula is , with a molecular weight of 273.26 g/mol. The compound's unique structure contributes to its diverse biological activities.
The biological activity of (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular metabolism and proliferation.
- Receptor Binding : It may interact with certain receptors, modulating their activity and influencing various cellular processes.
- Signal Transduction : The compound could impact signal transduction pathways, altering cellular responses to external stimuli.
Anticancer Activity
Research has indicated that (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid exhibits promising anticancer properties. For instance, studies have shown that related compounds within the indole family can induce apoptosis in cancer cells by activating caspases and increasing the expression of death receptors.
Case Studies
- Colon Cancer : A study on similar indole derivatives demonstrated significant inhibition of colon cancer cell growth through apoptosis induction. The mechanism was linked to the activation of caspases and increased expression of death receptors such as DR5 and DR6 .
- Lung Cancer : Another investigation highlighted the selective cytotoxicity of indole derivatives against A549 lung adenocarcinoma cells, showing IC50 values below 10 µM .
Cytotoxicity and Selectivity
The cytotoxic effects of (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid have been evaluated using various cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | <10 | Apoptosis Induction |
| A375 (Melanoma) | 5.7 | Apoptosis Induction |
| HUVEC (Endothelial) | 1.4 - 6.2 | Proliferation Inhibition |
These findings suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.
Research Applications
The compound is being explored for various applications:
- Pharmaceutical Development : Its potential as an anticancer agent is being investigated for drug development.
- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules.
- Industrial Use : The compound may find applications in producing dyes and pigments due to its unique chemical properties.
Q & A
Basic: What synthetic methodologies are optimal for producing (E)-3-(4-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via aldol condensation or Heck coupling, leveraging indole derivatives and activated alkenes. A common approach involves reacting 4-methoxy-2-methoxycarbonylindole-3-carbaldehyde with malonic acid derivatives under basic conditions (e.g., Knoevenagel condensation). Optimization includes:
- Temperature: Maintain 80–100°C to enhance reaction kinetics without decomposition .
- Catalysts: Use piperidine or pyridine as catalysts to improve yields (~70–85%) .
- Purification: Employ column chromatography with ethyl acetate/hexane (3:7) for isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
